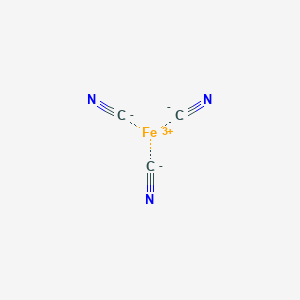
Ferric cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ferric cyanide, also known as ferricyanide, is a coordination compound with the formula [Fe(CN)₆]³⁻. It consists of an iron (III) ion surrounded by six cyanide ligands in an octahedral geometry. This compound is commonly encountered as potassium ferricyanide, a red crystalline material used as an oxidizing agent in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Ferric cyanide can be synthesized by oxidizing potassium ferrocyanide with chlorine gas. The reaction proceeds as follows: [ 2K₄[Fe(CN)₆] + Cl₂ → 2K₃[Fe(CN)₆] + 2KCl ] This method involves passing chlorine gas through a solution of potassium ferrocyanide, resulting in the formation of potassium ferricyanide .
Industrial Production Methods
On an industrial scale, potassium ferricyanide is produced by treating potassium ferrocyanide with chlorine gas under controlled conditions. The process ensures the efficient conversion of ferrocyanide to ferricyanide, yielding a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
Ferric cyanide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced to ferrocyanide ([Fe(CN)₆]⁴⁻) in a reversible redox reaction[ [Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻ ]
Substitution Reactions: This compound can react with other metal ions to form complex compounds, such as Prussian blue when treated with iron (II) salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like ascorbic acid and iron (II) salts. These reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from reactions involving this compound include ferrocyanide and various metal-cyanide complexes, such as Prussian blue .
科学的研究の応用
Environmental Applications
Wastewater Treatment
Ferric cyanide compounds are utilized in wastewater treatment processes. They serve as precipitating agents to remove heavy metals from effluents, effectively reducing the toxicity of wastewater before it is released into the environment. Studies indicate that ferric ferrocyanide can bind with free cyanide in wastewater, thus facilitating its removal and minimizing environmental impact .
Phytoremediation
Research has shown that certain plants can degrade cyanide compounds in contaminated soils. For instance, studies involving Sorghum species demonstrated significant cyanide degradation capabilities, with up to 32% removal observed in root zones when exposed to ferric ferrocyanide . This method highlights the potential for using this compound in sustainable environmental remediation strategies.
Medical Applications
Cyanide Poisoning Treatment
this compound derivatives are explored as potential antidotes for cyanide poisoning. The mechanism involves the binding of cyanide ions to ferric ions, which can then be excreted through urine. A study highlighted the effectiveness of a supramolecular complex comprising ferric porphyrins as a superior cyanide receptor compared to traditional treatments like hydroxocobalamin . This application underscores the importance of this compound in toxicology and emergency medicine.
Industrial Applications
Pigment Production
One of the most notable applications of this compound is in the production of pigments, particularly Prussian blue. This pigment is widely used in paints, inks, and coatings due to its stability and vibrant color. The synthesis involves reacting ferrous salts with potassium ferrocyanide, resulting in a complex that exhibits excellent lightfastness and opacity .
Electroplating and Metal Finishing
this compound plays a critical role in electroplating processes, particularly in the preparation of metal surfaces. Its ability to enhance the solubility of metal ions makes it valuable in industries such as jewelry manufacturing and automotive parts production . Additionally, it aids in achieving smooth finishes on metal surfaces.
Data Tables
Case Studies
Case Study 1: Phytoremediation Effectiveness
In a controlled study examining the efficacy of Sorghum plants in degrading ferric ferrocyanide in contaminated soil, researchers found that these plants significantly enhanced the bioavailability of cyanide through root exudation. The study concluded that integrating specific plant species into remediation strategies could effectively mitigate cyanide contamination in agricultural settings .
Case Study 2: Cyanide Binding Mechanism
A detailed investigation into the binding properties of ferric porphyrins revealed their potential as advanced antidotes for cyanide poisoning. The study demonstrated that these complexes exhibit rapid binding kinetics with cyanides, facilitating quicker detoxification processes compared to conventional treatments .
作用機序
The mechanism of action of ferric cyanide involves its ability to undergo redox reactions, where it can accept or donate electrons. This property makes it a valuable tool in studying electron transfer processes and redox chemistry. The molecular targets and pathways involved in these reactions include various enzymes and proteins that participate in cellular redox processes .
類似化合物との比較
Similar Compounds
Ferrocyanide ([Fe(CN)₆]⁴⁻): The reduced form of ferric cyanide, commonly used in similar applications but with different redox properties.
Hexacyanoferrate (II) and (III): Other cyanide complexes of iron with varying oxidation states and applications.
Uniqueness
This compound is unique due to its strong oxidizing properties and its ability to form stable complexes with various metal ions. This makes it particularly useful in redox chemistry and industrial applications, where precise control over oxidation states is required .
特性
CAS番号 |
5683-74-9 |
|---|---|
分子式 |
C3FeN3 |
分子量 |
133.9 g/mol |
IUPAC名 |
iron(3+);tricyanide |
InChI |
InChI=1S/3CN.Fe/c3*1-2;/q3*-1;+3 |
InChIキー |
XYZXOFUXTBSQQI-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















